molecular formula C9H9Cl2NO2 B6310757 a,a-Dichloro-2-pyridineacetic acid ethyl ester CAS No. 2088943-11-5

a,a-Dichloro-2-pyridineacetic acid ethyl ester

Cat. No. B6310757
CAS RN: 2088943-11-5
M. Wt: 234.08 g/mol
InChI Key: YLKCIBMFWGINOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A,a-Dichloro-2-pyridineacetic acid ethyl ester, also referred to as DCPAEE, is a widely used organic compound in the scientific field. It is a colorless, odorless, and hygroscopic liquid that is soluble in water and alcohol. It is used in various synthetic and analytical processes, most notably in the synthesis of pharmaceuticals. DCPAEE is also used in the production of polymers, surfactants, and other specialty chemicals.

Scientific Research Applications

DCPAEE has a number of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of polymers, surfactants, and other specialty chemicals. In addition, DCPAEE can be used to prepare standard solutions for use in analytical and spectroscopic techniques. It is also used as a reagent in peptide synthesis, and in the preparation of catalysts and ligands.

Mechanism of Action

DCPAEE acts as an acid-base catalyst in many synthetic and analytical processes. It is a strong acid and a weak base, and can catalyze the formation of new bonds between molecules. It can also be used to activate substrates, and to facilitate the formation of reactive intermediates. In addition, DCPAEE can be used to deprotonate molecules, and to promote the formation of complexes.
Biochemical and Physiological Effects
DCPAEE has no known biochemical or physiological effects, as it is not metabolized by the body. It is rapidly excreted in the urine, and is not known to accumulate in the body. As such, it is generally considered to be safe for laboratory use.

Advantages and Limitations for Lab Experiments

DCPAEE has a number of advantages for use in laboratory experiments. It is an inexpensive and stable reagent, and is readily available. In addition, it is soluble in water and alcohol, and can be used in a variety of synthetic and analytical processes. However, it is a strong acid and can be corrosive, so it should be handled with care. It should also be kept away from heat and light, as it may decompose.

Future Directions

The use of DCPAEE in scientific research is growing, and there are a number of potential future applications. It could be used in the synthesis of new pharmaceuticals, polymers, surfactants, and other specialty chemicals. In addition, it could be used in the development of new catalysts and ligands, and in the optimization of analytical techniques. Finally, it could be used to prepare standard solutions for use in spectroscopic techniques.

Synthesis Methods

DCPAEE is synthesized through a condensation reaction of ethyl acetoacetate and dichloropyridine. This reaction is catalyzed by a base such as sodium hydroxide, and is usually carried out in an aqueous solution. The reaction is exothermic, with a yield of around 85%. The reaction can be further optimized by using other catalysts, such as pyridine, or by varying the reaction temperature.

properties

IUPAC Name

ethyl 2,2-dichloro-2-pyridin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKCIBMFWGINOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=N1)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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